N-Butyl-N-(4-ethylphenyl)urea

Renal Physiology Urea Transporter Inhibitor Diuretic

Researchers face a scarcity of validated, moderate-potency urea transporter inhibitors for mechanistic studies, often resorting to non-selective or overly potent tools. N-Butyl-N-(4-ethylphenyl)urea directly solves this problem as a well-characterized, research-use-only (RUO) chemical probe with a unique 1,1-disubstituted urea pharmacophore. - Target Engagement: Confirmed inhibitor of UT-A1 (rat IC50: 750 nM) and UT-B (human IC50: 1.72 µM), enabling partial blockade for nuanced functional assays. - Structural Specificity: Asymmetric substitution pattern creates a distinct steric and electronic environment, ensuring reproducible binding conformations not achievable with generic urea analogs. - Supply Assurance: This compound is stocked specifically for in vitro and ex vivo studies, ensuring researchers receive a consistent, high-purity batch with reliable global shipping.

Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
CAS No. 500873-37-0
Cat. No. B12580672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyl-N-(4-ethylphenyl)urea
CAS500873-37-0
Molecular FormulaC13H20N2O
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCCCCN(C1=CC=C(C=C1)CC)C(=O)N
InChIInChI=1S/C13H20N2O/c1-3-5-10-15(13(14)16)12-8-6-11(4-2)7-9-12/h6-9H,3-5,10H2,1-2H3,(H2,14,16)
InChIKeyGTHCTCPLNINXEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Butyl-N-(4-ethylphenyl)urea: Research Baseline & Specs


N-Butyl-N-(4-ethylphenyl)urea (CAS 500873-37-0) is a synthetic, N,N-disubstituted urea derivative with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol . This compound is characterized by a urea core asymmetrically substituted with an n-butyl group and a 4-ethylphenyl moiety on the same nitrogen atom . It is primarily supplied for research use only (RUO) as a building block or intermediate in the synthesis of more complex molecules, or for use in biological screening assays . The compound has been identified as an inhibitor of urea transporters, specifically UT-A1 and UT-B, which are of interest in renal physiology and the development of novel diuretics [1].

Why N-Butyl-N-(4-ethylphenyl)urea Is Irreplaceable


Substituting N-Butyl-N-(4-ethylphenyl)urea with a generic or structurally similar analog is scientifically unjustified due to its unique, asymmetrical 1,1-disubstitution pattern on the urea nitrogen . Unlike symmetrical N,N'-diarylureas, this specific configuration places both a lipophilic n-butyl chain and a 4-ethylphenyl group on a single nitrogen atom, creating a distinct steric and electronic environment that dictates its binding conformation and target engagement . This precise arrangement is directly linked to its ability to inhibit specific urea transporters (UT-A1 and UT-B), a property not shared by most other phenylurea derivatives which often target different biological systems like plant photosynthesis or act as general kinase inhibitors [1][2]. Therefore, using a different compound, even one with a similar core, would invalidate experiments designed around this molecule's specific mechanism of action.

Quantitative Evidence for N-Butyl-N-(4-ethylphenyl)urea


Rat UT-A1 Urea Transporter Inhibition

N-Butyl-N-(4-ethylphenyl)urea demonstrates specific inhibitory activity against the rat UT-A1 urea transporter [1]. While a direct head-to-head comparator in the same assay is absent, its potency can be contextualized against other known UT-A1 inhibitors. The compound exhibits an IC50 of 750 nM in a fluorescence-based assay using MDCK cells expressing UT-A1 [1]. This positions it within a distinct potency class: it is less potent than optimized, nanomolar-potency inhibitors like the 1,2,4-triazoloquinoxaline class (e.g., compound 8m with an IC50 of 23 nM), but more potent than the broad, micromolar-range inhibitors identified from the primary screen of ~90,000 compounds [2][3]. This specific IC50 value defines its utility as a validated, moderate-potency tool compound for UT-A1 studies.

Renal Physiology Urea Transporter Inhibitor Diuretic

Human UT-B Urea Transporter Inhibition

The compound also inhibits the human UT-B urea transporter, albeit with lower potency [1]. It exhibits an IC50 of 1,720 nM (1.72 µM) in a spectrophotometric erythrocyte lysis assay [1]. This is significantly less potent than optimized UT-B inhibitors such as UTBinh-14 (IC50 of 10 nM for human UT-B) and the highly potent UT-B inhibitor CHEMBL1394231 (IC50 of 11 nM) [2][3]. This data establishes a clear potency differential against UT-B, which is essential for designing experiments that require a less potent or 'weaker' UT-B inhibitor to minimize off-target effects or for use as a negative control.

Erythrocyte Biology Urea Transporter Inhibitor Diuretic

Unique Disubstitution Pattern

The key structural differentiator is its N,N-disubstitution pattern, where both the n-butyl and 4-ethylphenyl groups are attached to the same nitrogen atom . This contrasts sharply with N,N'-disubstituted ureas (e.g., diuron or linuron) where substituents are on different nitrogen atoms, leading to distinct spatial configurations [1]. This asymmetrical arrangement creates a unique 'steric wedge' and forces the terminal primary amine (-NH2) into an exposed orientation, which is critical for forming specific hydrogen bond networks with biological targets like urea transporters . No quantitative biophysical data (e.g., X-ray crystallography) for this exact compound is available, but the structural implication is a class-level differentiator that dictates its unique binding mode and selectivity profile.

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

Rat UT-B Urea Transporter Inhibition

Cross-species potency data is available for rat UT-B. N-Butyl-N-(4-ethylphenyl)urea exhibits an IC50 of 3,510 nM (3.51 µM) against rat UT-B in an erythrocyte lysis assay, which is approximately half as potent as its activity against human UT-B [1]. In a separate stopped-flow light scattering assay on rat erythrocytes, its IC50 is 800 nM [2]. This variation in potency across different assay formats and species provides crucial context for in vivo model selection. For instance, the 800 nM IC50 value positions it as less potent than the 11-25 nM range observed for high-affinity mouse UT-B inhibitors like CHEMBL1394231, but more potent than the 1-10 µM range of weak inhibitors [3][4].

Rodent Pharmacology Urea Transporter Inhibitor Comparative Biology

N-Butyl-N-(4-ethylphenyl)urea Research Applications


Renal Physiology & Diuretic Drug Discovery

This compound serves as a validated, moderate-potency inhibitor of both the UT-A1 and UT-B urea transporters [1][2][3]. Its specific IC50 values (750 nM for rat UT-A1; 1.72 µM for human UT-B) make it a useful tool for probing urea transport mechanisms without the complete blockade caused by nanomolar-potency inhibitors [1][2]. Researchers can use it in in vitro models to study the downstream effects of partial UT inhibition on renal concentrating mechanisms, serving as a valuable intermediate-potency control in structure-activity relationship (SAR) studies aimed at optimizing novel diuretics [4].

Erythrocyte Biology and UT-B Function

The compound's well-defined activity against human and rat UT-B provides a basis for comparative studies of erythrocyte urea permeability [1][2]. Its IC50 values (1.72 µM in human, 3.51 µM in rat erythrocyte lysis assays) allow for cross-species comparisons of transporter pharmacology [1][2]. This can be applied in research exploring the role of UT-B in erythrocyte shape, volume regulation, and gas exchange, where a moderate inhibitor is preferred over a high-affinity binder to avoid complete functional knockout.

Chemical Biology & Tool Compound Development

As a chemically distinct, N,N-disubstituted urea with known activity against a defined biological target, N-Butyl-N-(4-ethylphenyl)urea is a valuable chemical probe [1]. Its unique substitution pattern, which places both hydrophobic groups on a single nitrogen, creates a specific pharmacophore for engaging urea transporters [1]. This structural feature can be exploited in medicinal chemistry programs to design new libraries of asymmetric urea-based inhibitors, with this compound serving as an initial scaffold for further optimization or as a reference standard in high-throughput screening campaigns.

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